An In-depth Technical Guide to 3-Fluoro-2-(methanesulfonylmethyl)aniline: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-Fluoro-2-(methanesulfonylmethyl)aniline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Importance of Fluorinated Aniline Derivatives
The introduction of fluorine into small molecules has become a cornerstone of modern drug discovery. Fluorine's unique electronic and steric properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Aniline scaffolds, on the other hand, are prevalent in a vast array of biologically active compounds. The strategic combination of these two features in molecules like 3-Fluoro-2-(methanesulfonylmethyl)aniline presents a compelling platform for the development of novel therapeutics. The methanesulfonyl group, a bioisostere of a sulfone, can further enhance solubility and hydrogen bonding capabilities, making this class of compounds particularly attractive for medicinal chemists.
This guide will delve into the specifics of 3-Fluoro-2-(methanesulfonylmethyl)aniline, providing a robust starting point for its synthesis and characterization.
Identification and Physicochemical Properties
As of the latest database reviews, a specific CAS (Chemical Abstracts Service) number for 3-Fluoro-2-(methanesulfonylmethyl)aniline has not been assigned, suggesting its status as a novel or less-common chemical entity. However, we can infer its properties from its constituent parts and by examining its isomers and precursors.
Molecular Structure and Key Features
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Molecular Formula: C₈H₁₀FNO₂S
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Molecular Weight: 203.24 g/mol
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Core Structure: Aniline ring substituted with a fluorine atom at the 3-position and a methanesulfonylmethyl group at the 2-position.
The presence of the highly electronegative fluorine atom is expected to decrease the basicity of the aniline nitrogen. The methanesulfonylmethyl group introduces a polar sulfone moiety, which can influence solubility and act as a hydrogen bond acceptor.
Comparative Analysis with Related Compounds
To provide a practical reference, the properties of two closely related, commercially available compounds are presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences |
| 3-Fluoro-2-methylaniline | 443-86-7[2][3][4][5] | C₇H₈FN[2][4] | 125.14[2] | Lacks the methanesulfonyl group. A direct precursor for the proposed synthesis. |
| 3-Fluoro-4-(methanesulfonylmethyl)aniline | Not Available | C₈H₁₀FNO₂S[6] | 203.24[6] | An isomer with the methanesulfonylmethyl group at the 4-position. |
Proposed Synthesis Pathway
The synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline can be logically approached from the readily available precursor, 3-Fluoro-2-methylaniline. The proposed multi-step synthesis is outlined below, providing a robust framework for its laboratory preparation.
Figure 1: Proposed synthetic workflow for 3-Fluoro-2-(methanesulfonylmethyl)aniline.
Detailed Experimental Protocol
Step 1: Protection of the Aniline
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Reaction: Acetylation of 3-Fluoro-2-methylaniline.
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Rationale: The amino group is protected as an acetamide to prevent side reactions in the subsequent free-radical bromination step.
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Procedure: To a solution of 3-Fluoro-2-methylaniline in pyridine, slowly add acetic anhydride at 0 °C. Stir the mixture at room temperature for 4-6 hours. Quench with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-acetyl-3-fluoro-2-methylaniline.
Step 2: Benzylic Bromination
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Reaction: Free-radical bromination of the methyl group.
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Rationale: N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide selectively brominates the benzylic methyl group.
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Procedure: To a solution of N-acetyl-3-fluoro-2-methylaniline in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture for 2-4 hours, monitoring by TLC. After cooling, filter off the succinimide. The filtrate is washed with sodium thiosulfate solution and brine, dried, and concentrated to give N-acetyl-2-(bromomethyl)-3-fluoroaniline.
Step 3: Nucleophilic Substitution with Thiomethoxide
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Reaction: Introduction of the methylthio group.
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Rationale: The bromide is displaced by the thiomethoxide nucleophile to form the thioether.
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Procedure: To a solution of N-acetyl-2-(bromomethyl)-3-fluoroaniline in tetrahydrofuran (THF), add sodium thiomethoxide at 0 °C. Allow the reaction to warm to room temperature and stir for 3-5 hours. Quench with saturated ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
Step 4: Oxidation to the Sulfone
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Reaction: Oxidation of the thioether to a sulfone.
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Rationale: A strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® is used to oxidize the sulfide to the corresponding sulfone.
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Procedure: Dissolve the thioether in dichloromethane and cool to 0 °C. Add m-CPBA (approximately 2.2 equivalents) portion-wise. Stir at room temperature until the reaction is complete (TLC monitoring). Wash the reaction mixture with sodium bicarbonate solution and brine. Dry the organic layer and concentrate to yield N-acetyl-3-fluoro-2-(methanesulfonylmethyl)aniline.
Step 5: Deprotection of the Aniline
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Reaction: Hydrolysis of the acetamide.
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Rationale: The protecting group is removed under acidic conditions to yield the final product.
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Procedure: Reflux the N-acetyl intermediate in aqueous hydrochloric acid for 2-4 hours. Cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of 8-9. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Analytical Characterization
Comprehensive analytical data is crucial for the unambiguous identification of 3-Fluoro-2-(methanesulfonylmethyl)aniline. Below are the expected spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: Expect complex multiplets in the aromatic region (δ 6.5-7.5 ppm) due to fluorine-hydrogen coupling.
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Methylene Protons (-CH₂-SO₂): A singlet or AB quartet around δ 4.5-5.0 ppm.
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Methyl Protons (-SO₂-CH₃): A sharp singlet around δ 2.8-3.2 ppm.
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Amine Protons (-NH₂): A broad singlet that is D₂O exchangeable.
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¹³C NMR:
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with characteristic C-F couplings. The carbon attached to fluorine will show a large one-bond coupling constant.
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Methylene Carbon (-CH₂-SO₂): A signal around δ 55-65 ppm.
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Methyl Carbon (-SO₂-CH₃): A signal around δ 40-45 ppm.
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¹⁹F NMR: A singlet or a complex multiplet depending on the coupling with neighboring protons.
Mass Spectrometry (MS)
The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₁₀FNO₂S. Characteristic fragmentation patterns would involve the loss of the methanesulfonyl group.
Infrared (IR) Spectroscopy
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N-H stretch: Two characteristic bands for the primary amine in the region of 3300-3500 cm⁻¹.
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S=O stretch: Strong, characteristic absorption bands for the sulfone group around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
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C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
Aniline derivatives containing a methanesulfonyl group have been investigated as potential anti-inflammatory agents.[7][8][9] The incorporation of the 4-(methylsulfonyl)aniline pharmacophore has been shown to maintain or increase the anti-inflammatory activity of known non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9]
The unique substitution pattern of 3-Fluoro-2-(methanesulfonylmethyl)aniline makes it a valuable building block for creating novel chemical entities. The fluorine atom can enhance metabolic stability and binding affinity, while the methanesulfonylmethyl group can improve pharmacokinetic properties. This scaffold could be explored for its potential in various therapeutic areas, including oncology, infectious diseases, and neurology, where fluorinated compounds have shown significant promise.
Conclusion
While 3-Fluoro-2-(methanesulfonylmethyl)aniline is not yet a catalogued compound with a designated CAS number, this guide provides the essential theoretical and practical framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The insights into the potential applications of this molecule underscore its relevance in the ongoing quest for novel and more effective therapeutic agents. This document is intended to empower researchers to explore the chemical space around this promising scaffold.
References
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Mahdi, M. F., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751–1763. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline and Their Properties. BenchChem.
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Mahdi, M. F., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Molecules (Basel, Switzerland), 17(2), 1751–1763. [Link]
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Mahdi, M. F., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Digital Repository. [Link]
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FM-622484. (n.d.). 3-Fluoro-2-methylaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-2-methylaniline. Retrieved from [Link]
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PubChemLite. (n.d.). 3-fluoro-4-(methanesulfonylmethyl)aniline (C8H10FNO2S). Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Binoy, N., Nargund, S. L., Nargund, S. L., & Nargund, R. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.
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